molecular formula C13H16N4 B1479398 (S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine CAS No. 2098162-88-8

(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine

Cat. No. B1479398
CAS RN: 2098162-88-8
M. Wt: 228.29 g/mol
InChI Key: MUTXHBBYUHJZQN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine”, can involve the Dimroth rearrangement . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Chemical Reactions Analysis

The Dimroth rearrangement, which is relevant to the synthesis of pyrimidine derivatives, is influenced by numerous factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Scientific Research Applications

Polymer Chemistry and Material Science

Highly Transparent Polyimides

Polyimides synthesized from diamines containing pyrimidine or pyridine moieties, including related structures to "(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine," have shown excellent solubility, thermal stability, and mechanical properties. Such materials are highly transparent and possess outstanding mechanical properties, making them suitable for advanced optical applications (Chunbo Wang et al., 2015).

Pyridine-Containing Polyimides

Novel polyimides derived from diamines with pyridine heterocyclic groups exhibit good thermal stability, high dielectric constants, and excellent mechanical properties. These polymers can be cast into flexible, tough films, demonstrating potential for electrochromic devices and high-performance materials (D. Liaw et al., 2007).

Structural Chemistry and Drug Design

Anhydrous vs. Hydrated Pyrimidine Derivatives

Research on N4-substituted pyrazolopyrimidine diamines reveals insights into hydrogen bonding and molecular packing, contributing to the understanding of structural chemistry and potential drug design applications. The findings demonstrate how hydration affects molecular structure and intermolecular interactions, which is crucial for designing compounds with desired properties (Jorge Trilleras et al., 2008).

Fluorescent Poly(pyridine-imide) Acid Chemosensor

The development of a novel poly(pyridine-imide) capable of acting as an "off–on" fluorescent switcher for acids after protonation illustrates the application of pyrimidine derivatives in sensing technologies. Such materials could be useful in the development of new sensors and diagnostic tools (Kun-Li Wang et al., 2008).

Pharmacology and Biological Activity

Antimicrobial Activity

Synthesis and characterization of novel pyrimidine derivatives, including N5-substituted and N2, N2-dimethyl/N4-phenyl pyrimidines, have shown significant antimicrobial activity. Such studies contribute to the search for new antimicrobial agents, addressing the rising concern of antibiotic resistance (M. S. Rao et al., 2020).

Mechanism of Action

Target of Action

The primary target of (S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine is the Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B cell antigen receptor (BCR) pathway, which plays a significant role in the development, differentiation, and activation of B-cells.

Mode of Action

(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine interacts with BTK by inhibiting its activity This inhibition disrupts the BCR pathway, leading to a decrease in B-cell activation and function

Biochemical Pathways

The compound affects the BCR pathway by inhibiting BTK . This inhibition disrupts the downstream signaling events in the BCR pathway, which can lead to a decrease in the production of antibodies by B-cells. The exact biochemical pathways affected by this compound are complex and involve multiple cellular processes.

Result of Action

The inhibition of BTK by (S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine leads to a decrease in B-cell activation and function . This can result in a reduction in the production of antibodies, which may have therapeutic benefits in conditions characterized by excessive antibody production, such as autoimmune diseases.

properties

IUPAC Name

6-N-methyl-4-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-10(11-6-4-3-5-7-11)17-13-8-12(14-2)15-9-16-13/h3-10H,1-2H3,(H2,14,15,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTXHBBYUHJZQN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC(=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NC=NC(=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine
Reactant of Route 3
Reactant of Route 3
(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine
Reactant of Route 4
Reactant of Route 4
(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine
Reactant of Route 5
Reactant of Route 5
(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine
Reactant of Route 6
Reactant of Route 6
(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.